6,8-difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-[(pyridin-2-ylmethyl)amino]-1,4-dihydroquinoline-3-carboxamide
Description
Properties
Molecular Formula |
C24H20F3N5O2 |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-(pyridin-2-ylmethylamino)quinoline-3-carboxamide |
InChI |
InChI=1S/C24H20F3N5O2/c25-7-10-32-14-18(24(34)31-13-16-6-2-4-9-29-16)23(33)17-11-19(26)21(20(27)22(17)32)30-12-15-5-1-3-8-28-15/h1-6,8-9,11,14,30H,7,10,12-13H2,(H,31,34) |
InChI Key |
DCIIIWXHIJCATP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)NCC4=CC=CC=N4)CCF)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-[(pyridin-2-ylmethyl)amino]-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms at specific positions on the quinoline ring.
Attachment of Pyridinyl Groups: The pyridinyl groups can be introduced through nucleophilic substitution reactions, where pyridine derivatives react with appropriate electrophiles.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms and pyridinyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular processes. Its fluorinated groups can be useful in imaging techniques such as positron emission tomography (PET).
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-[(pyridin-2-ylmethyl)amino]-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The fluorine atoms and pyridinyl groups may enhance its binding affinity to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Analog: 6,8-Difluoro-1-(methylamino)-7-(4-methylpiperazinyl)-4-oxo-3-quinolinecarboxylic Acid (CAS 100276-37-7)
Structural Differences :
- Position 1: Methylamino (vs. 2-fluoroethyl in the target compound).
- Position 7: 4-Methylpiperazinyl (vs. pyridin-2-ylmethylamino).
- Position 3 : Carboxylic acid (vs. carboxamide).
Implications :
- Lipophilicity: The target’s 2-fluoroethyl and pyridinyl groups likely increase logP compared to the analog’s methylamino and polar piperazinyl .
- Solubility : The analog’s carboxylic acid may confer higher aqueous solubility (pH-dependent ionization) versus the target’s neutral carboxamide.
- Binding Interactions : The target’s dual pyridinylmethyl groups could enhance aromatic interactions in hydrophobic binding pockets.
*Calculated based on molecular formula C₂₃H₂₁F₃N₆O₂.
Patent-Derived Fluorinated Carboxamides
Examples from EP 4 374 877 A2 (2024) include compounds with:
- Fluorine substitutions : Enhances metabolic stability and target affinity.
- Carboxamide linkages : Common in kinase inhibitors (e.g., PARP, EGFR).
- Heterocyclic systems: Pyrrolo-pyridazine or spiro scaffolds (vs. quinoline in the target) .
Shared Features :
- Fluorine atoms at strategic positions for electronic modulation.
- Carboxamide groups for hydrogen bonding.
Divergences :
- Core heterocycle differences (quinoline vs.
Functional Group Analysis
Fluorine Substitutions
Pyridinylmethyl vs. Piperazinyl
- Pyridinylmethyl : Aromatic, planar structure favors stacking with tyrosine/phenylalanine residues.
- Piperazinyl : Basic amine improves solubility but may limit blood-brain barrier penetration .
Research Implications and Trends
- Crystallography : Tools like SHELX and the Cambridge Structural Database (CSD) enable precise structural comparisons, critical for optimizing substituent effects .
- Drug Design : Fluorine and carboxamide motifs, as seen in the target and patent compounds, remain central to balancing bioavailability and target engagement .
Biological Activity
6,8-Difluoro-1-(2-fluoroethyl)-4-oxo-N-(pyridin-2-ylmethyl)-7-[(pyridin-2-ylmethyl)amino]-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the class of dihydroquinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H16F3N3O, with a molecular weight of approximately 467.4 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Research has indicated that compounds similar to 6,8-difluoro derivatives exhibit their biological effects through several mechanisms:
- Inhibition of DNA Gyrase : Dihydroquinoline derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to the cessation of bacterial growth and replication.
- Topoisomerase Inhibition : The compound may also inhibit topoisomerase IV, another enzyme critical for DNA replication in bacteria.
- Antimicrobial Activity : The compound demonstrates broad-spectrum antimicrobial properties against various bacterial strains.
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial activity of 6,8-difluoro derivatives against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 | |
| Escherichia coli | 0.250 | |
| Pseudomonas aeruginosa | 0.500 | |
| Klebsiella pneumoniae | 0.125 |
These results indicate that the compound exhibits potent antibacterial activity comparable to established antibiotics.
Case Studies
- Study on Antibacterial Activity : A study published in PMC reported that derivatives of 6,8-difluoro compounds showed significant antibacterial activity against multi-drug resistant strains, highlighting their potential as therapeutic agents in treating resistant infections .
- Cancer Cell Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by activating specific signaling pathways involved in cell death and survival . This suggests its potential utility in cancer therapy.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing multi-step synthesis of this compound?
- Methodological Answer : Multi-step synthesis requires careful optimization of reaction conditions (e.g., solvent choice, temperature, catalyst loading) and purification techniques. For fluorinated intermediates, metal-free conditions under mild temperatures (e.g., 60–80°C) can improve yield and reduce side reactions . Post-synthesis, use reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate the target compound, as demonstrated in fluorinated spirocyclic carboxamide purification . Validate purity via ¹H/¹³C/¹⁹F NMR and HRMS to confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H NMR (to resolve aromatic protons and fluoroethyl groups) and ¹⁹F NMR (to confirm fluorine substitution patterns) .
- Purity Assessment : Combine HPLC (C18 columns with UV detection) and TLC to monitor reaction progress and final purity.
- Mass Spectrometry : HRMS (ESI or MALDI-TOF) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer :
- Structural Modifications : Systematically vary substituents (e.g., pyridinylmethyl groups, fluoroethyl chain length) and assess biological activity. For example, replacing pyridinylmethyl with other heterocycles (e.g., quinoline) may alter target binding .
- Biological Assays : Use in vitro kinase inhibition assays or cellular viability screens to correlate structural changes with activity. Include positive controls (e.g., known kinase inhibitors) and statistical validation (e.g., triplicate measurements with ANOVA) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) across labs.
- Data Reanalysis : Apply multivariate statistical methods (e.g., PCA) to identify variables contributing to discrepancies .
- Mechanistic Studies : Use computational docking (e.g., AutoDock Vina) to validate binding hypotheses when experimental IC₅₀ values conflict .
Q. What computational strategies enhance reaction design for fluorinated analogs?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model fluorination steps and identify transition states .
- AI-Driven Optimization : Train machine learning models on existing fluorination reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new analogs .
Q. What advanced purification methods address challenges in isolating this compound?
- Methodological Answer : For complex mixtures, employ orthogonal techniques:
- Iodination Followed by Chromatography : Add N-iodosuccinimide to introduce polar iodine substituents, facilitating separation via C18 reverse-phase columns .
- Crystallization Optimization : Screen solvent pairs (e.g., DCM/hexane) to improve crystal yield and purity .
Q. How can design of experiments (DoE) improve synthesis efficiency?
- Methodological Answer :
- Screening Designs : Use factorial designs (e.g., 2⁵ fractional factorial) to test variables like temperature, solvent polarity, and reagent stoichiometry .
- Response Surface Methodology (RSM) : Optimize reaction yield and purity by modeling interactions between critical parameters (e.g., reaction time vs. catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
